molecular formula C6H12O5.H2O<br>C6H14O6 B158059 l-(+)-Rhamnose monohydrate CAS No. 10030-85-0

l-(+)-Rhamnose monohydrate

Cat. No.: B158059
CAS No.: 10030-85-0
M. Wt: 182.17 g/mol
InChI Key: CBDCDOTZPYZPRO-DEZHIRTDSA-N
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Description

Compounds like l-(+)-Rhamnose monohydrate are typically characterized by their molecular formula, structure, and physical properties such as melting point, boiling point, and solubility .


Synthesis Analysis

The synthesis of a compound involves chemical reactions that convert simpler substances into the desired compound. The process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

The molecular structure of a compound is determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s density, melting point, boiling point, and solubility. These properties can give us clues about how the compound behaves under different conditions .

Scientific Research Applications

1. Pyrolysis and Catalytic Pyrolysis

L-Rhamnose monohydrate (LRM) has been used as a model compound to study the pyrolysis and catalytic pyrolysis mechanisms of seaweed polysaccharide. Thermogravimetric analysis revealed the main weight loss temperature for LRM to be between 350-550°C. Experiments showed that bio-oil yield was highest around 500°C, containing a large amount of furan substances, and the effects of different proportions of catalysts on bio-oil products were explored (Yuan et al., 2020).

2. Structural Analysis in Pathogenic Bacteria

The crystal structure of dTDP-D-Glucose 4,6-dehydratase (RmlB) from Salmonella enterica, involved in the dTDP-L-rhamnose pathway, has been determined. This pathway, crucial in the cell walls of pathogenic bacteria and absent in humans, presents potential therapeutic targets (Allard et al., 2001).

3. Biosynthetic Pathway and Therapeutic Potential

L-Rhamnose's biosynthetic pathway, involving four enzymes, is significant in many pathogenic bacteria and does not exist in humans. This makes the enzymes of this pathway attractive targets for therapeutic intervention (Giraud & Naismith, 2000).

4. Biomedical Material Development

Research has focused on developing novel medical materials using L-rhamnose monohydrate (biosurfactant) from cuttlebone (calcium source). This approach can synthesize biphasic calcium phosphate, a candidate for scaffold material in medical applications (Tattanon et al., 2021).

5. Enzyme Identification in Fungi

A study identified a novel L-rhamnose uptake transporter in the filamentous fungus Aspergillus niger. This transporter, RhtA, is the first eukaryotic L-rhamnose transporter identified and functionally validated, highlighting its significance in the study of plant biomass utilization by fungi (Sloothaak et al., 2016).

Safety and Hazards

Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research on a compound could involve exploring new synthesis methods, studying its reactions with other substances, or investigating potential applications in fields like medicine or materials science .

Properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDCDOTZPYZPRO-DEZHIRTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018668
Record name Rhamnose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-85-0
Record name L-Rhamnose monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhamnose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Mannose, 6-deoxy-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHAMNOSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBR580ITD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of l-(+)-Rhamnose monohydrate?

A1: this compound, a naturally occurring sugar, has the molecular formula C6H12O5·H2O. Its molecular weight is 182.17 g/mol. []

Q2: What are the primary analytical techniques used to characterize and quantify this compound?

A2: High-Performance Liquid Chromatography (HPLC) with precolumn derivatization is a key technique employed for both qualitative and quantitative analysis of this compound. This method allows for the separation and detection of various monosaccharide components, including glucose, D-mannose, this compound, galactose, and xylose. []

Q3: Can you explain the use of this compound in the synthesis of biomaterials?

A3: this compound has shown promise as a biosurfactant in the hydrothermal synthesis of biphasic calcium phosphate from cuttlebone. [] By controlling the concentration of this compound, researchers can effectively control the particle size and shape of the resulting calcium phosphate, making it a potential candidate for scaffold materials in biomedical applications.

Q4: How is this compound being utilized in cancer research?

A4: Research indicates that polysaccharides extracted from the root of Henry wood betony (RHWPs), which contain this compound as a main monosaccharide component, exhibit anti-tumor activity against S180 tumor cells both in vitro and in vivo. [] RHWPs have been shown to inhibit tumor growth, induce apoptosis, and modulate immune responses in tumor-bearing mice.

Q5: What computational chemistry approaches have been employed to study this compound?

A5: Ab initio molecular dynamics (MD) simulations have been used to investigate radical formation from ionizing radiation in crystalline α-l-rhamnose monohydrate. [] These simulations provide insights into the potential structural changes that can occur in the compound under radiation exposure, which is important for understanding radiation damage in biological systems.

Q6: Are there any known applications of this compound in the food industry?

A6: this compound is a naturally occurring sugar found in various fruits, including red raspberries. [] While not directly used as an additive, its presence contributes to the overall sugar profile and taste of these fruits. Researchers are investigating the sugar composition of different red raspberry varieties to determine their suitability for fresh consumption or processing.

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